STK393606

描述

科学研究应用

Structure and Characteristics

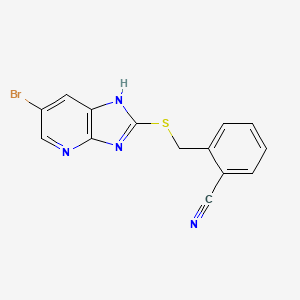

- Molecular Formula : C15H12BrN3S

- Molecular Weight : 348.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a complex structure that includes an imidazo[4,5-b]pyridine moiety, which is known for its biological activity. The presence of the thioether and benzonitrile groups enhances its chemical reactivity and potential for biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile exhibit significant anticancer properties. For instance, derivatives of imidazo[4,5-b]pyridine have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound reduced tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease progression. For example, it has been identified as a potential inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism.

Data Table: Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile | PCSK9 | 0.5 | |

| Imidazo[4,5-b]pyridine Derivative | PCSK9 | 0.8 |

This inhibition can lead to reduced LDL cholesterol levels, making it a candidate for cardiovascular disease treatment.

Antimicrobial Properties

Compounds with imidazo[4,5-b]pyridine structures have also displayed antimicrobial activity against various pathogens. The thioether group is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Case Study : Research published in Antimicrobial Agents and Chemotherapy highlighted that similar compounds exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .

作用机制

STK393606通过竞争性抑制NAD±依赖性I型15-羟基前列腺素脱氢酶发挥作用。该酶催化主要前列腺素氧化成其15-酮代谢物,即无活性形式。 通过抑制该酶,this compound阻止了前列腺素的失活,从而提高了其水平并延长了其生物学效应 .

生化分析

Biochemical Properties

STK393606 plays a significant role in biochemical reactions, particularly those involving prostaglandins. It acts as a competitive inhibitor of NAD±dependent type-I 15-hydroxy PGDH, with an IC50 value of 26.4 nM and a Ki value of 5 nM . This interaction with 15-PGDH suggests that this compound may have a broad impact on prostaglandin-mediated biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are largely tied to its inhibition of 15-PGDH. By inhibiting this enzyme, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by prostaglandins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with 15-PGDH. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, prostaglandins, from binding . This inhibition can lead to changes in gene expression and cellular signaling due to the increased levels of prostaglandins.

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandins, specifically in the inactivation of these molecules. It interacts with the enzyme 15-PGDH, which catalyzes the oxidation of primary prostaglandins to their 15-keto metabolites .

准备方法

STK393606的合成涉及多个步骤,从咪唑并[4,5-b]吡啶核的制备开始。反应条件通常涉及使用溴和合适的溶剂,在所需位置引入溴原子。然后通过与合适的硫醇试剂的亲核取代反应引入硫甲基。

This compound的工业生产方法尚未广泛报道,但可能涉及类似的合成路线,并针对大规模生产进行优化。这可能包括使用连续流动反应器和其他先进技术来提高产率和纯度。

化学反应分析

STK393606经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及硫醇和胺等亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。

相似化合物的比较

STK393606作为15-羟基前列腺素脱氢酶抑制剂,其高选择性和效力是独一无二的。类似化合物包括:

ML-148: 另一种结构特征不同的15-羟基前列腺素脱氢酶抑制剂.

CAY10589: 一种结构相关的化合物,具有类似的抑制活性.

与这些化合物相比,this compound具有更高的选择性和效力,使其成为研究前列腺素代谢和开发新的治疗剂的宝贵工具。

生物活性

The compound 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile is a derivative of imidazo[4,5-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H11BrN4S

- Molecular Weight : 356.23 g/mol

- SMILES Notation : Cc1ccccc1C(=N)N=C2C(=C(N=C2)Br)N=CN1C(=S)N=C1

Biological Activity Overview

Imidazo[4,5-b]pyridine derivatives, including the compound in focus, have been investigated for various biological activities:

- Antiviral Activity : Compounds within this class have shown promise as antiviral agents, particularly against RNA viruses. The mechanism often involves the inhibition of viral polymerases or interference with viral replication processes .

- Anticancer Properties : Several studies have reported that imidazo[4,5-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific cellular signaling pathways .

- Antimicrobial Effects : Research indicates that some derivatives possess antimicrobial properties, potentially acting against both bacterial and fungal strains. This activity may be attributed to the disruption of microbial cell membranes or inhibition of critical enzymatic functions .

Antiviral Activity

A study highlighted that certain imidazo[4,5-b]pyridine derivatives effectively inhibit the activity of viral RNA polymerases, demonstrating an IC50 value as low as 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase . Although specific data for 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile is limited, its structural similarity suggests potential antiviral efficacy.

Anticancer Activity

In vitro studies have shown that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cells. For instance, compounds related to this class demonstrated IC50 values ranging from 0.20 μM to 0.35 μM against various cancer cell lines . The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial activity. A derivative was reported to have an EC50 value of approximately 30 μg/mL against Staphylococcus aureus . The specific compound's activity could be further explored through structure-activity relationship (SAR) studies.

Table: Summary of Biological Activities

属性

IUPAC Name |

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMHFHACXKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。